N-氰基-N-苯基-对甲苯磺酰胺

描述

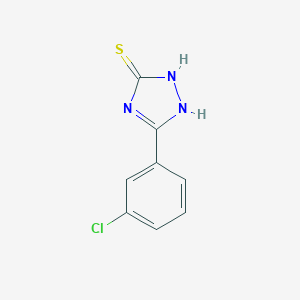

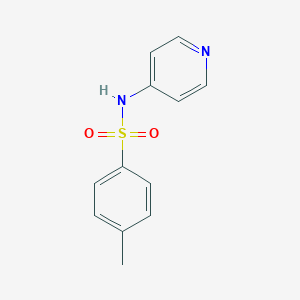

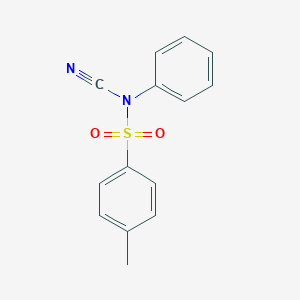

“N-Cyano-N-phenyl-p-toluenesulfonamide” (NCTS) is a bench-stable colorless solid with a melting point of 85–87 °C . It is commercially available and can be readily synthesized .

Synthesis Analysis

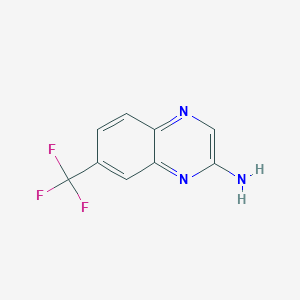

NCTS can be synthesized by Kurzer’s method on a large scale from inexpensive phenylurea and p-toluenesulfonyl chloride with pyridine as solvent . The molecular formula of NCTS is C14H12N2O2S .Molecular Structure Analysis

The InChI of NCTS isInChI=1S/C14H12N2O2S/c1-12-7-9-14 (10-8-12)19 (17,18)16 (11-15)13-5-3-2-4-6-13/h2-10H,1H3 . The Canonical SMILES of NCTS is CC1=CC=C (C=C1)S (=O) (=O)N (C#N)C2=CC=CC=C2 . Chemical Reactions Analysis

NCTS serves as an electrophilic cyanating reagent . It has been used in the Rhodium-Catalyzed Directed C–H Cyanation of Arenes , and the Lewis acid-mediated cyanation of phenol derivatives .Physical and Chemical Properties Analysis

NCTS has a molecular weight of 272.32 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 4 . The Topological Polar Surface Area of NCTS is 69.6 Ų .科学研究应用

1,2,4-三唑-3-亚胺的合成

该化合物用作通过逐步环加成合成 1,2,4-三唑-3-亚胺的反应物。 由于三唑的生物活性,该过程在药物化学中具有重要意义 .

银催化合成腈

它作为氮源,在银催化过程中将常见的羧酸转化为多官能团腈。 该方法是已建立的羧酸到腈转化方法的替代方法,这些方法可能涉及繁琐的步骤或高温 .

酚的氰化

N-氰基-N-苯基-对甲苯磺酰胺用于路易斯酸介导的酚衍生物的氰化。 反应高效地进行,具有高区域选择性,生成芳香腈,这在各种化学工业中是宝贵的产物 .

研究可用性

该化合物易于用于科学研究,可以通过 Sigma-Aldrich 和 VWR 等供应商获得,便于其在各种化学过程中的使用 .

台式稳定固体

作为一种熔点为 85–87 °C 的台式稳定的无色固体,它适合实验室处理和使用 Kurzer 的方法从廉价的苯基脲和对甲苯磺酰氯进行大规模合成 .

作用机制

Target of Action

N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) is primarily used as an electrophilic cyanating reagent . It is employed in the direct C–H cyanation of a variety of (hetero)arenes . The primary targets of NCTS are therefore the hydrogen atoms in the C-H bonds of these arenes.

Mode of Action

NCTS interacts with its targets through a process known as cyanation. In this process, the N–CN bond in NCTS serves as an electrophilic cyanating agent . This allows the cyanide group (CN) to be introduced into the target molecule, replacing a hydrogen atom and forming a new carbon-nitrogen bond .

Biochemical Pathways

The cyanation process catalyzed by NCTS leads to the formation of cyanoarenes. These compounds can participate in various biochemical pathways depending on their specific structures. For instance, cyanoarenes can be further transformed into carboxylic acids, amides, amines, and other functional groups, which are involved in a wide range of biochemical processes .

Pharmacokinetics

Like other small organic molecules, the absorption, distribution, metabolism, and excretion (adme) of ncts would be influenced by factors such as its size, polarity, and the presence of functional groups .

Result of Action

The main result of NCTS’s action is the formation of cyanoarenes. These compounds have a wide range of potential applications, from pharmaceuticals to materials science . The byproduct of the cyanation using NCTS is N-phenyl-p-toluenesulfonamide, an environmentally benign compound .

安全和危害

未来方向

生化分析

Biochemical Properties

N-Cyano-N-phenyl-p-toluenesulfonamide serves as an electrophilic cyanating reagent due to the N-CN bond . It is employed in the direct C-H cyanation to a variety of (hetero)arenes . The byproduct for the cyanation using N-Cyano-N-phenyl-p-toluenesulfonamide is N-phenyl-p-toluenesulfonamide, an environmentally benign compound .

Molecular Mechanism

The molecular mechanism of N-Cyano-N-phenyl-p-toluenesulfonamide is primarily through its role as an electrophilic cyanating reagent . It is involved in the direct C-H cyanation of various (hetero)arenes

属性

IUPAC Name |

N-cyano-4-methyl-N-phenylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c1-12-7-9-14(10-8-12)19(17,18)16(11-15)13-5-3-2-4-6-13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIFNSIDKZSDBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403583 | |

| Record name | N-Cyano-N-phenyl-p-toluenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55305-43-6 | |

| Record name | N-Cyano-N-phenyl-p-toluenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-bromo-4-methoxyphenyl)methyl]cycloheptanamine](/img/structure/B180916.png)